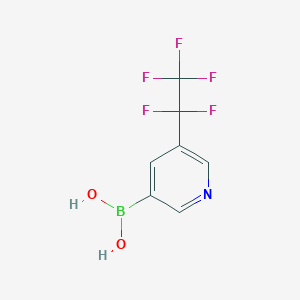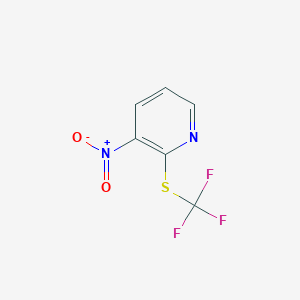
5-(Perfluoroethyl)pyridine-3-boronic acid, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Perfluoroethyl)pyridine-3-boronic acid, 97% (5-PEPA 97%) is an organic compound that is commonly used in scientific research as a reagent for various synthetic, biochemical, and physiological applications. It is a colorless, hygroscopic solid with a molecular weight of 215.06 g/mol and a melting point of 117-123°C. 5-PEPA 97% is a versatile reagent, which can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions.
Wissenschaftliche Forschungsanwendungen
5-PEPA 97% is widely used in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and physiology. It is used as a reagent in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions. In addition, it is used as a catalyst for the synthesis of various organic molecules, such as amino acids and peptides. Furthermore, 5-PEPA 97% can be used as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions.
Wirkmechanismus
5-PEPA 97% acts as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. In these reactions, the 5-PEPA 97% acts as an electron-donating ligand, which facilitates the transfer of electrons from the substrate to the metal catalyst. This electron transfer is necessary for the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PEPA 97% have not been extensively studied. However, it is known that 5-PEPA 97% is not toxic and does not have any adverse effects on humans or animals. Furthermore, it is not known to interact with any drugs or other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-PEPA 97% in laboratory experiments is its versatility. It can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions, as well as metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. Furthermore, it is not toxic and does not have any adverse effects on humans or animals.
The main limitation of using 5-PEPA 97% in laboratory experiments is its hygroscopic nature. It is hygroscopic, which means that it absorbs moisture from the air, which can affect its stability and reactivity.
Zukünftige Richtungen
The potential future directions for 5-PEPA 97% include:
1. Further research into its biochemical and physiological effects.
2. Development of new reactions and applications for 5-PEPA 97%.
3. Investigation into the use of 5-PEPA 97% as a catalyst for the synthesis of various organic molecules.
4. Exploration of the use of 5-PEPA 97% in metal-catalyzed reactions.
5. Investigation into the use of 5-PEPA 97% as a ligand in metal-catalyzed reactions.
6. Development of methods to improve the stability and reactivity of 5-PEPA 97%.
7. Exploration of the use of 5-PEPA 97% in the synthesis of complex molecules.
8. Development of new synthetic methods for the synthesis of 5-PEPA 97%.
9. Investigation into the use of 5-PEPA 97% in the synthesis of pharmaceuticals.
10. Investigation into the use of 5-PEPA 97% in the synthesis of polymers.
Synthesemethoden
5-PEPA 97% can be synthesized via a two-step reaction. In the first step, 5-bromopyridine-3-boronic acid is reacted with 1-fluoroethyl iodide in the presence of a base, such as sodium iodide, to form 5-(fluoroethyl)pyridine-3-boronic acid. This reaction is followed by a second step, in which the 5-(fluoroethyl)pyridine-3-boronic acid is converted to 5-(perfluoroethyl)pyridine-3-boronic acid by treatment with hydrofluoric acid.
Eigenschaften
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMJDLJZZAGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)
